molecular formula C17H18ClNO2 B5837857 N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide

N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B5837857
M. Wt: 303.8 g/mol
InChI Key: CYIJPCAZSFSNHQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorobenzyl group and a 2,4-dimethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2,4-dimethylphenol.

    Formation of 2-(2,4-dimethylphenoxy)acetic acid: 2,4-dimethylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dimethylphenoxy)acetic acid.

    Amidation: The 2-(2,4-dimethylphenoxy)acetic acid is then reacted with 4-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide: is similar to other amides with substituted benzyl and phenoxy groups.

    N-(4-methylbenzyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with additional chlorine atoms on the phenoxy group.

Uniqueness

This compound is unique due to the specific combination of the 4-chlorobenzyl and 2,4-dimethylphenoxy groups. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIJPCAZSFSNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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